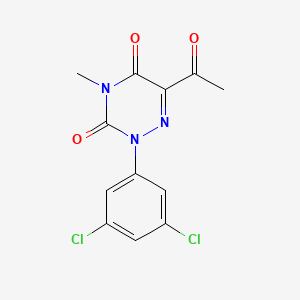
6-acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione, also known as 6-acetyl-2-dichlorophenyl-4-methyl-1,2,4-triazine-3,5-dione, is a synthetic compound used in scientific research. It is a heterocyclic aromatic compound that has been studied for its potential applications in various areas, including drug development, biochemistry, and physiology.
科学的研究の応用
6-acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione has been studied for its potential applications in various areas of scientific research. For example, it has been used as a model compound for studying the mechanism of action of drugs, as well as for studying the biochemical and physiological effects of drug compounds. It has also been used in biochemical and molecular studies, as well as in laboratory experiments to study the effects of various compounds on biological systems.
作用機序
The mechanism of action of 6-acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is not fully understood. However, it is believed to interact with proteins and other molecules in the body, and to affect the biochemical and physiological processes of the body. It is thought to interact with proteins and other molecules by binding to them and altering their structure, thus affecting their function.
Biochemical and Physiological Effects
6-acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can affect the activity of certain enzymes, as well as the expression of certain genes. It has also been shown to affect the metabolism of certain compounds, as well as the production of certain hormones.
実験室実験の利点と制限
One of the advantages of using 6-acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound and is not easily degraded. However, one of the limitations of using this compound in laboratory experiments is that it has not been thoroughly studied, and its effects on biochemical and physiological processes are not fully understood.
将来の方向性
The potential applications of 6-acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione in scientific research are numerous. Future research should focus on further elucidating the mechanism of action of this compound, as well as its effects on biochemical and physiological processes. Additionally, further research should be conducted to determine the potential therapeutic applications of this compound, as well as its potential toxicity. Additionally, further research should focus on optimizing the synthesis method for this compound, as well as exploring the potential for using it in drug development.
合成法
6-acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione can be synthesized from 3,5-dichlorophenol and acetyl chloride in the presence of a suitable base. The reaction is carried out at room temperature in an aprotic solvent such as dimethylformamide (DMF). The reaction proceeds via an SN2 displacement of the chloride group, resulting in the formation of the desired product.
特性
IUPAC Name |
6-acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O3/c1-6(18)10-11(19)16(2)12(20)17(15-10)9-4-7(13)3-8(14)5-9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKNYDHOEDZUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C(=O)N(C1=O)C)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

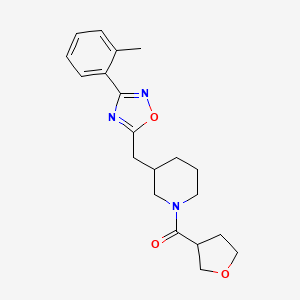
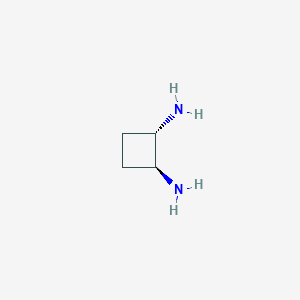



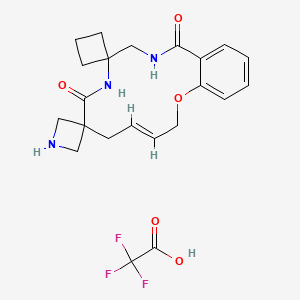
![N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2784479.png)
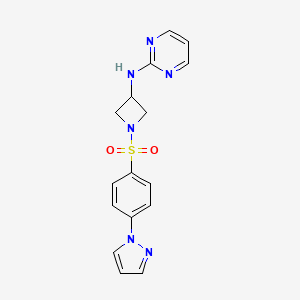

![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol](/img/structure/B2784485.png)


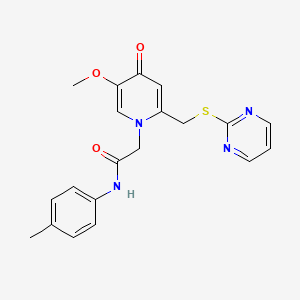
![5-((3-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2784490.png)